molecular formula C9H7BrN2O B1270663 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 71566-07-9

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

カタログ番号: B1270663
CAS番号: 71566-07-9
分子量: 239.07 g/mol
InChIキー: AVXXUFMZRHQRTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Reaction Conditions:

    Reagents: 4-bromobenzohydrazide, acetic anhydride, phosphorus oxychloride

    Solvent: Anhydrous conditions

    Temperature: Elevated temperatures (typically around 100-150°C)

    Time: Several hours (depending on the specific reaction setup)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, DMSO), temperatures (e.g., 80-120°C)

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures (e.g., room temperature to reflux)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), temperatures (e.g., room temperature to reflux)

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups

    Oxidation Reactions: Aldehydes, carboxylic acids

    Reduction Reactions: Amines, reduced oxadiazole derivatives

科学的研究の応用

Medicinal Applications

1.1 Anticancer Properties

The most notable application of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Synthesis and Biological Evaluation : A study synthesized several 1,2,4-oxadiazole derivatives and evaluated their anticancer activities. Compounds with specific substitutions showed significant cytotoxicity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. Notably, some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to trigger apoptosis in MCF-7 cells through increased caspase activity and disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-70.48Apoptosis induction
Compound BHCT-1160.78Cell cycle arrest
Compound CA5490.19Mitochondrial disruption

Other Therapeutic Applications

2.1 Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and analgesic activities. Research indicates that specific substitutions on the oxadiazole ring can enhance these effects:

  • Anti-inflammatory Activity : Certain oxadiazole derivatives have shown comparable efficacy to known anti-inflammatory drugs like Indomethacin in animal models . The presence of halogen substituents at the 5-position has been linked to improved anti-inflammatory activity.

Table 2: Summary of Anti-inflammatory Activity of Oxadiazole Derivatives

CompoundActivity TypeEfficacy (%)
Compound DAnti-inflammatory61.9
Compound EAnalgesic71
IndomethacinReference64.3

Mechanistic Studies

Studies employing molecular docking techniques have provided insights into how these compounds interact with biological targets:

  • Binding Affinity : Molecular dynamics simulations suggest that certain oxadiazole derivatives bind effectively to estrogen receptors and other targets involved in cancer progression . This binding can lead to significant alterations in receptor activity, which is crucial for therapeutic efficacy.

作用機序

The mechanism of action of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl group allows for strong binding interactions with hydrophobic pockets in the target proteins. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity and specificity for its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: can be compared with other similar compounds, such as:

  • 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole

Uniqueness

The presence of the bromine atom in This compound imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.

List of Similar Compounds

  • 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole

生物活性

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds known for their ability to interact with various biological targets. The 1,2,4-oxadiazole moiety is particularly noted for its bioisosteric properties and has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The structural modifications in oxadiazoles can significantly enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of oxadiazoles can exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines. For example, related compounds showed IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor cell lines .
  • Mechanism of Action :
    • The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that these compounds can significantly increase the percentage of apoptotic cells in treated populations . Additionally, studies have indicated that oxadiazoles may act as tubulin polymerization inhibitors, disrupting mitotic processes essential for cancer cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • The modification of substituents on the oxadiazole ring is crucial for enhancing biological activity. For instance, the introduction of halogen or alkyl groups has been shown to improve potency against specific cancer types. Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
This compoundHT-29 (Colon Cancer)2.76Induction of apoptosis
Related Oxadiazole DerivativeMCF-7 (Breast Cancer)9.27Tubulin polymerization inhibition
Novel Oxadiazole CompoundHeLa (Cervical Cancer)5.55Apoptosis induction via mitochondrial pathway

特性

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXXUFMZRHQRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361054
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71566-07-9
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromobenzamide (5.3 g) and dimethylformamide dimethoxyacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexane) to give the title compound (D41) as a white solid (2.9 g). LCMS electrospray (+ve) 240 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
dimethylformamide dimethoxyacetal
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromobenzamide (5.3 g) and N,N-dimethylacetamide dimethylacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1 N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexanes) to give the title compound (D14) as a white solid (2.9 g). LCMS electrospray (+ve) 239, 241 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。